TAK1 Inhibition: Class-Level Reconstitution of Target Engagement Over NIK
The Mortier et al. study re-synthesized and enzymatically evaluated representative pyrazolo[4,3-c]isoquinolines originally claimed as NIK inhibitors. These compounds were inactive against NIK but inhibited TAK1, a critical kinase in the classical NF-κB pathway [1]. A representative inhibitor from this series displayed a TAK1 IC50 of 0.56 μM in a LanthaScreen™ Eu Kinase Binding Assay (Invitrogen) after 1 h incubation [1]. This re-classification differentiates the 2,4-dimethoxyphenyl analog from bona fide NIK inhibitors (e.g., NIK SMI1, IC50 = 0.23 nM [2]) and positions it as a TAK1-targeting compound rather than an NIK inhibitor.
| Evidence Dimension | Kinase target identity and potency |
|---|---|
| Target Compound Data | TAK1 IC50 = 0.56 μM (representative pyrazolo[4,3-c]isoquinoline analog) [1]; NIK inactive (qualitatively) [1] |
| Comparator Or Baseline | NIK SMI1: NIK IC50 = 0.23 nM [2]; alternative NIK inhibitors |
| Quantified Difference | TAK1 IC50 0.56 μM vs NIK inactive; NIK SMI1 is >2,400-fold more potent on NIK than the pyrazolo[4,3-c]isoquinoline class |
| Conditions | TR-FRET LanthaScreen™ Eu Kinase Binding Assay (Invitrogen) for TAK1; NIK enzymatic activity unspecified |
Why This Matters
Procurement for TAK1-focused screening requires assurance that the compound engages TAK1, not NIK; this evidence confirms class-level TAK1 activity and warns against use as an NIK inhibitor.
- [1] Mortier J, Frederick R, Ganeff C, et al. Pyrazolo[4,3-c]isoquinolines as potential inhibitors of NF-κB activation. Biochem Pharmacol. 2010;79(10):1462-1472. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. NIK SMI1 ligand page. View Source
